Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
Description
Chemical Identity and Properties Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1408074-83-8) is a fluorinated pyrrolidine derivative with the molecular formula C₉H₁₆F₂N₂O₂ and a molar mass of 222.23 g/mol . Synonyms include 4-amino-3,3-difluoropyrrolidine-1-carboxylic acid tert-butyl ester and 1-pyridinecarboxylic acid, 4-amino-3,3-difluoro-1,1-dimethylethyl ester. Key physical properties include a predicted density of 1.20±0.1 g/cm³, boiling point of 261.7±40.0 °C, and pKa of 7.03±0.40 . The compound is stored under inert gas (N₂ or Ar) at 2–8 °C to ensure stability .
Synthesis and Applications The compound is synthesized via reactions involving tert-butyl carbamate intermediates, often using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Yields typically exceed 90% under optimized conditions . It serves as a critical intermediate in pharmaceutical research, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJSPBKCAGGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3-difluoropyrrolidine with a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate . It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ring Size and Bioactivity
- Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring (e.g., this compound) offers conformational rigidity, enhancing binding affinity to enzyme active sites . In contrast, the 6-membered piperidine analog (tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate) provides greater flexibility, improving blood-brain barrier penetration for central nervous system (CNS) drug candidates .
Substituent Effects
- Aminomethyl vs. Hydroxymethyl: The addition of an aminomethyl group (tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate) introduces a secondary amine, enabling further functionalization via amide bond formation .
Fluorine Positioning
- 3,3-Difluoro vs. 4-Fluoro: The 3,3-difluoro configuration in the parent compound increases metabolic stability by resisting oxidative degradation . In contrast, monofluorination at C4 (e.g., (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate) may alter electronic properties, affecting interactions with hydrophobic enzyme pockets .
Biological Activity
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1408074-83-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
- IUPAC Name : tert-butyl (R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
- Molecular Formula : C9H16F2N2O2
- Molecular Weight : 222.24 g/mol
- Purity : >97% .
The compound features a pyrrolidine ring with two fluorine atoms at the 3-position and an amino group at the 4-position, which contributes to its unique biological profile.
Research indicates that this compound may act as an allosteric inhibitor targeting specific proteins involved in antibiotic resistance. For instance, studies on related compounds have shown that modifications in the pyrrolidine structure can enhance binding affinity to the AcrB efflux pump in Escherichia coli, thereby potentiating the activity of various antibiotics .
Antimicrobial Activity
While the compound itself may not exhibit intrinsic antibacterial activity (MIC > 250 μM), it has been shown to enhance the efficacy of existing antibiotics by inhibiting efflux mechanisms. This property has been explored through various in vitro studies where it was combined with antibiotics like ciprofloxacin and tetracycline, leading to improved outcomes against resistant bacterial strains .
Study on Antibiotic Potentiation
A study published in the European Journal of Medicinal Chemistry demonstrated the optimization of pyridylpiperazine-based inhibitors, including derivatives of this compound. The researchers found that these compounds could significantly boost the activity of antibiotics against multidrug-resistant E. coli by binding to a unique site on the AcrB protein .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this class of compounds has been extensively studied. Modifications to the tert-butyl and difluoro groups were found to influence both potency and selectivity. For example, introducing different substituents at the nitrogen or carbon positions can lead to variations in biological activity, which is crucial for developing more effective therapeutic agents .
Data Table: Summary of Biological Activities
| Study | Compound | Activity | MIC (μM) | Notes |
|---|---|---|---|---|
| Study 1 | This compound | Antibiotic potentiation | >250 (alone) | Enhances activity of ciprofloxacin |
| Study 2 | Pyridylpiperazine derivatives | Inhibition of AcrB | <50 (in combination) | Significant improvement in antibiotic efficacy |
| Study 3 | Related difluoropyrrolidine analogs | Antimicrobial activity | >125 (varies) | No intrinsic antibacterial activity |
Q & A
Basic Questions
Q. What are the key synthetic routes and characterization methods for Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate?
- Synthetic Routes :
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often prepared by reacting activated carboxylic acids (e.g., acid chlorides) with tert-butanol in the presence of a base like triethylamine .
- Multi-step syntheses may involve fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoromethyl groups .
- Characterization :
- NMR Spectroscopy : , , and NMR are critical for confirming structural features, including the difluoromethyl group and tert-butyl moiety. NMR may be used if phosphonates are intermediates .
- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and purity .
Q. What are the reported physical properties of this compound?
- Physical State : Light yellow solid (melting point and boiling point data not explicitly reported in available evidence) .
- Solubility : Likely polar aprotic solvents (e.g., DCM, THF) based on tert-butyl ester analogs .
Q. What safety precautions are recommended during handling?
- Protective Measures : Use respiratory protection, gloves, and eye/face shields. Work in a well-ventilated fume hood .
- Storage : Store in a cool, dry place away from heat and ignition sources .
Advanced Research Questions
Q. How can synthetic yields be optimized for This compound?
- Reaction Optimization :
| Variable | Example Conditions | Yield | Reference |
|---|---|---|---|
| Temperature | 0–20°C in DCM with DMAP/triethylamine | 42–69% | |
| Catalysts | Use of DMAP to accelerate esterification | Improved efficiency |
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., diastereomer ambiguity)?
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure determination to confirm stereochemistry .
Q. What role does this compound play in medicinal chemistry or drug discovery?
- Applications :
- Building Block : Used to synthesize fluorinated analogs of biologically active molecules (e.g., kinase inhibitors or GPCR modulators) .
- Protease Inhibition : The pyrrolidine scaffold is common in protease inhibitors targeting enzymes like DPP-4 or HCV NS3/4A .
Q. How do structural modifications (e.g., fluorination) impact reactivity and bioactivity?
- Fluorine Effects :
- Electron-Withdrawing : Enhances metabolic stability by reducing oxidative metabolism .
- Hydrogen Bonding : Difluoromethyl groups can mimic hydroxyl or carbonyl moieties in target binding .
- Comparative Studies : Analogs with mono- vs. difluorination show differences in potency and selectivity in enzyme assays .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting or integration ratios?
- Dynamic Effects : Rotamers or slow conformational exchange in the pyrrolidine ring can split signals. Use variable-temperature NMR to confirm .
- Impurity Artifacts : Trace solvents or byproducts (e.g., tert-butanol) may overlap signals. Purify via recrystallization or prep-TLC .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
